molecular formula C15H26O9 B1264048 TRIMETHYLOLPROPANE TRIACRYLATE

TRIMETHYLOLPROPANE TRIACRYLATE

Cat. No.: B1264048
M. Wt: 350.36 g/mol
InChI Key: GTELLNMUWNJXMQ-UHFFFAOYSA-N
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Description

TRIMETHYLOLPROPANE TRIACRYLATE is a trifunctional acrylate ester monomer derived from trimethylolpropane. It is widely used in the manufacture of plastics, adhesives, acrylic glue, anaerobic sealants, and ink. This compound is known for its low volatility, fast cure response, and excellent resistance to weather, chemicals, water, and abrasion .

Preparation Methods

Synthetic Routes and Reaction Conditions

TRIMETHYLOLPROPANE TRIACRYLATE is typically synthesized through the esterification reaction of trimethylolpropane with acrylic acid. The reaction is catalyzed by acidic catalysts such as Amberlite™ 120 IR (H+), Amberlyst® 15, and Dowex™ 50WX8 resins. The reaction conditions include a temperature of 120°C, a catalyst loading of 10% w/w, a reaction time of 4 hours, and an acid-to-alcohol molar ratio of 6:1. Air bubbling is also introduced to enhance the yield and conversion of hydroxyl groups .

Industrial Production Methods

In industrial settings, the preparation involves placing the raw materials into a reaction kettle, stirring for 2 to 9 hours, and raising the temperature until refluxing occurs. The reaction is maintained at reflux for 1 to 3 hours. Afterward, caustic soda is added to control the pH, and the solution is allowed to delaminate. The waste water is removed, and a polymerization inhibitor is added. The final product is obtained by distilling the solution at reduced pressure to remove methylbenzene .

Chemical Reactions Analysis

Types of Reactions

TRIMETHYLOLPROPANE TRIACRYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

TRIMETHYLOLPROPANE TRIACRYLATE exerts its effects primarily through its acrylic functionality, which allows it to participate in the Michael reaction with amines. This reaction significantly speeds up the cure time in epoxy chemistry. The compound’s trifunctional nature enables it to form highly cross-linked polymers, enhancing the mechanical and chemical properties of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TRIMETHYLOLPROPANE TRIACRYLATE stands out due to its trifunctional nature, which provides superior cross-linking capabilities compared to similar compounds. This results in materials with enhanced mechanical strength, chemical resistance, and faster curing times .

Properties

Molecular Formula

C15H26O9

Molecular Weight

350.36 g/mol

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid

InChI

InChI=1S/C6H14O3.3C3H4O2/c1-2-6(3-7,4-8)5-9;3*1-2-3(4)5/h7-9H,2-5H2,1H3;3*2H,1H2,(H,4,5)

InChI Key

GTELLNMUWNJXMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O

Synonyms

TMPTA
trimethylol propane triacrylate
trimethylolpropane triacrylate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the compositions obtained in Examples 2 to 5 and 7, the following mixture was prepared. That is, the mixture of 100 g (content of fine polymer particles: 5 g) in total, composed of the composition of 7.7 g of Example 2, isobornyl acrylate of 56.35 g, the composition of 5 g of Example 3, tetrahydrofurfuryl acrylate of 0.5 g, the composition of 2 g of Example 4, hydroxyethyl methacrylate of 8 g, the composition of 5 g of Example 5, 1,6-hexanediol diacrylate of 5.25 g, the composition of 5 g of Example 7 and trimethylolpropane triacrylate of 5.2 g was prepared.
[Compound]
Name
Example 2
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7.7 g
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reactant
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Name
isobornyl acrylate
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Synthesis routes and methods II

Procedure details

Trimethylolpropane triacrylate was purified by passing it trough a pipette packed with hydroquinone inhibitor remover (Sigma-Aldrich cat. no. 311332) and then through a pipette filled with activated alumina. TMPTA (2.03 g, 6.8 mmol) and an excess of freshly prepared dithiobenzoic acid (6.97 g, 45.3 mmol) were dissolved in 40 mL of methylene chloride. The pink solution was allowed to reflux for 6 hours. The solution was cooled to room temperature and the solvent was evaporated off under vacuum. The dark red crude material was dry mounted on a silica column and eluted with a 10% ether:hexanes solution. A purple band and then a pink band were eluted. After all the pink compound was removed, the product began to elute as an orange band. The mobile phase was changed to 50% ether:hexanes and the product was collected. The solvent was removed under vacuum to give the product as a viscous red oil. This material was stored in the freezer at 0° C.
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2.03 g
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reactant
Reaction Step One
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Reaction Step One

Synthesis routes and methods III

Procedure details

In a 10 l three-necked flask with a stirrer, a water separator and a gas inlet tube, 2.44 kg of trimethylolpropane, 3.93 kg of acrylic acid, 0.5 kg of an acid ion exchanger (Lewatit 3333 from Bayer AG), 9 g of hydroquinone and also 19 g of styrene together with 1.5 l of petroleum ether (boiling range 60°-70° C.) were heated, whilst stirring, under the water separator. During the esterification a slow stream of air was passed through the reaction. After 80 hours, the reaction mixture had an acid number of 32 and the boiling point had risen to 72° C. The petroleum ether was distilled off, residues being removed by applying a vacuum of 0.2 mm Hg at a product temperature of 40° C. The esterification catalyst was separated off by filtration. The trimethylolpropane tris-acrylate, which was obtained in almost quantitative yield, was pale yellowish and clear. The viscosity corresponded to a flow time of 20 seconds, measured according to DIN 53,211 in a DIN cup 4, at 20° C. Even when stored for 4 months at 60° C., the product showed no change. When used in a printing ink, which can be cured by UV light, and which contained a photoinitiator, the product polymerised at a high rate.
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32
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acid
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Synthesis routes and methods IV

Procedure details

First, 4.24 g of an adduct (trade name: Colonate L, a substance containing 25% by mass of ethyl acetate, produced by Nippon Polyurethane Industry Co., Ltd.) in which tolylenediisocyanate and trimethylolpropane are added in a ratio of 3:1 (molar ratio) as a material for forming micro-capsule walls, 1.12 g of trimethylolpropane triacrylate (produced by Kyoeisha Chemical Co., Ltd.), and 0.93 g of a near-infrared absorbing dye (“KayasorbIR-820B” produced by Nippon Kayaku Co., Ltd.) were dissolved uniformly in 21.7 g of glycidyl methacrylate to prepare an oil component.
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